N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-based small molecule featuring a carboxamide bridge linking two benzothiazole moieties. The 6-position of one benzothiazole ring is substituted with a chlorine atom, while the other is connected to a 3-morpholinopropyl chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. This compound’s structural design aims to optimize electronic and steric properties for target binding and pharmacokinetics.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2.ClH/c23-15-6-7-17-19(14-15)31-22(25-17)27(9-3-8-26-10-12-29-13-11-26)21(28)20-24-16-4-1-2-5-18(16)30-20;/h1-2,4-7,14H,3,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUTYMHFDAUUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's structure, biological activity, and relevant research findings.
Structural Characteristics
The compound belongs to the class of benzothiazole derivatives, characterized by a complex molecular structure that includes:
- Molecular Formula : C22H22Cl2N4O2S2
- Molecular Weight : 509.5 g/mol
- Structural Features :
- Two benzo[d]thiazole rings
- A morpholinopropyl side chain
- A carboxamide functional group
These structural components contribute to its lipophilicity and potential binding interactions with biological targets, enhancing its pharmacokinetic properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, including Colo205, U937, MCF7, and A549. The mechanism involves modulation of pathways related to p53 activation and mitochondrial function .
- Anti-inflammatory Effects : The compound has shown potential in reducing levels of inflammatory cytokines such as IL-6 and TNF-α in experimental models .
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, indicating a broad spectrum of biological effects.
Case Studies and Experimental Data
- Anticancer Efficacy :
- Mechanistic Insights :
- Inflammatory Response :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide | Similar thiazole and isoxazole rings | Anticancer activity against various cell lines |
| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines | Contains methoxy and pyrimidine groups | Induces apoptosis via p53 activation |
| N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl) derivatives | Chlorine substitution on thiazole | Antibacterial properties against Gram-positive bacteria |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
- Colo205 (colon cancer)
- MCF7 (breast cancer)
- A549 (lung cancer)
The mechanism of action appears to involve the modulation of key signaling pathways, such as the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Preliminary studies suggest it may reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its utility in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Models | Mechanism | Reference |
|---|---|---|---|
| Anticancer | Colo205, MCF7, A549 | Induces apoptosis via p53 activation | |
| Anti-inflammatory | RAW264.7 (macrophages) | Reduces IL-6 and TNF-α levels |
Research Insights
Recent studies have focused on modifying the benzothiazole nucleus to enhance its biological activities. For instance, derivatives of benzothiazole have been synthesized and evaluated for their ability to target specific receptors involved in tumor growth and inflammation . Notably, compounds that interact with receptor tyrosine kinases like C-Met and EGFR have demonstrated promising anticancer effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Analogues:
*The exact molecular formula and mass of the target compound are inferred based on structural similarity to ; †estimated using computational tools.
Key Observations :
- Morpholino Chain: The 3-propyl chain in the target compound provides greater flexibility than the 2-ethyl chain in , which may improve hydrophobic interactions with kinase domains but could reduce metabolic stability.
- Core Structure : The carboxamide-linked benzothiazole scaffold is shared across analogues, but the presence of a thiadiazole-thioacetamide group in introduces distinct steric and electronic profiles.
Implications of Substituent Variations on Bioactivity
- Chloro vs. Ethyl : Chlorine’s electronegativity may stabilize charge interactions in enzyme active sites (e.g., VEGFR-2’s ATP-binding pocket), whereas ethyl’s hydrophobicity might enhance membrane permeability but reduce target specificity .
- Nitro Group (in ) : The nitro substituent’s bulkiness and strong electron-withdrawing nature may lead to higher reactivity but also increase toxicity risks, limiting therapeutic utility compared to chloro or ethyl derivatives.
Pharmacokinetic and Physicochemical Properties
*Estimated using preADMET or similar tools .
Key Insights :
- The hydrochloride salt in the target compound improves solubility, addressing a common limitation of benzothiazoles.
- Molecular docking studies (as in ) suggest that chloro and morpholino groups synergistically enhance hydrogen bonding and van der Waals interactions with VEGFR-2, though experimental validation is needed.
Preparation Methods
Core Benzothiazole Synthesis
Cyclization of o-Aminothiophenols
The benzothiazole core is typically synthesized via cyclization reactions between o-aminothiophenols and carbonyl compounds. For example, 6-chlorobenzo[d]thiazol-2-amine can be prepared by reacting 2-amino-6-chlorothiophenol with formic acid under reflux (80–100°C, 6–8 hours), achieving yields of 75–85%.
Key Reaction Parameters:
| Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Amino-6-chlorothiophenol | Formic acid (neat) | 80–100 | 78–85 |
| 2-Methylbenzothiazole | NaOH/Ethanol | 40–140 | 72–90 |
Alternative methods employ 2-methylbenzothiazole as a precursor, oxidized using hydrogen peroxide (30%) and oxygen (0.5–2.0 MPa) in the presence of metalloporphyrin catalysts (10–200 ppm), yielding benzo[d]thiazole-2-carboxylic acid intermediates.
Functionalization of the Benzothiazole Core
Chlorination at Position 6
Chlorination is achieved via nitration followed by reduction. For instance, treating 2-chlorobenzo[d]thiazole with concentrated HNO₃ in H₂SO₄ at 0–5°C produces 6-nitro-2-chlorobenzo[d]thiazole (72% yield), which is reduced using Fe/HCl to yield 2-chloro-6-aminobenzo[d]thiazole (83% yield).
Nitration-Reduction Sequence:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃ (69%)/H₂SO₄, 0–5°C, 3h | 72 |
| Reduction | Fe powder, HCl, 120°C, 1.5h | 83 |
Introduction of the Morpholinopropyl Group
The morpholinopropyl moiety is introduced via nucleophilic substitution. Reacting 3-chloropropylmorpholine with 6-chlorobenzo[d]thiazol-2-amine in DMF at 80°C for 12 hours yields N-(6-chlorobenzo[d]thiazol-2-yl)-3-morpholinopropan-1-amine (68–74% yield).
Optimization Data:
| Amine | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Chlorobenzo[d]thiazol-2-amine | 3-Chloropropylmorpholine | DMF | 80 | 68–74 |
Carboxamide Bond Formation
Coupling with Benzo[d]thiazole-2-carboxylic Acid
The final carboxamide linkage is formed using benzo[d]thiazole-2-carboxylic acid activated by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Reaction with N-(6-chlorobenzo[d]thiazol-2-yl)-3-morpholinopropan-1-amine at 25°C for 24 hours yields the free base (62–70% yield), which is subsequently converted to the hydrochloride salt using HCl gas.
Coupling Reaction Metrics:
| Carboxylic Acid | Coupling Agent | Solvent | Yield (%) |
|---|---|---|---|
| Benzo[d]thiazole-2-carboxylic acid | EDCI/HOBt | DCM | 62–70 |
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution at 0°C. Precipitation yields the hydrochloride salt with >95% purity after recrystallization from ethanol/water.
Salt Formation Parameters:
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| Temperature | 0°C |
| Purity after recrystallization | ≥95% (HPLC) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step pathways:
Core formation : React 6-chlorobenzo[d]thiazole-2-amine with a morpholinopropyl-substituted acyl chloride under reflux in dichloromethane (DCM) with triethylamine (TEA) as a base .
Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiazole-carboxylic acid intermediate with the secondary amine .
Hydrochloride salt formation : Treat the free base with HCl in ethanol .
- Characterization :
- NMR : and NMR confirm substituent integration and regiochemistry (e.g., morpholine proton signals at δ 3.5–3.7 ppm) .
- HPLC/MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]) are verified .
Q. How do structural features (e.g., chloro and morpholinopropyl groups) influence solubility and stability?
- Methodological Answer :
- Solubility : The morpholinopropyl group enhances water solubility via tertiary amine protonation, while the chloro substituent increases lipophilicity. Test solubility in DMSO (stock solutions) and PBS (biological assays) .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) are analyzed via LC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar benzothiazole derivatives be resolved?
- Methodological Answer :
- Comparative SAR Analysis :
| Compound Substituent | Bioactivity (IC, μM) | Target | Reference |
|---|---|---|---|
| 6-Cl, morpholinopropyl | 0.12 ± 0.03 | Kinase X | |
| 6-F, diethylaminoethyl | 1.45 ± 0.2 | Kinase X |
- Hypothesis Testing : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity differences caused by halogen/morpholine interactions .
- Experimental Validation : Repeat assays under standardized conditions (e.g., ATP concentration, pH 7.4) to eliminate variability .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst (Pd(OAc) vs. CuI) to identify optimal conditions .
- Flow Chemistry : Continuous flow reactors reduce side products (e.g., dimerization) by controlling residence time and mixing efficiency .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and automate quenching .
Q. How can spectral ambiguities (e.g., overlapping NMR signals) be resolved for structural confirmation?
- Methodological Answer :
- 2D NMR : - HSQC and HMBC identify through-space correlations (e.g., confirming the amide linkage) .
- Isotopic Labeling : Synthesize -labeled intermediates to simplify nitrogen-associated signals in -HMBC .
Q. What computational methods predict metabolic pathways or toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism (e.g., morpholine oxidation) and hepatotoxicity .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS/MS for phase I/II metabolites .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent thermal stability profiles?
- Case Study :
- Compound A (6-Cl): Decomposition at 180°C (TGA) vs. Compound B (6-OCH): Stable up to 220°C .
- Root Cause : Electron-withdrawing chloro groups reduce resonance stabilization of the amide bond compared to electron-donating methoxy groups.
- Validation : DFT calculations (Gaussian 16) compare bond dissociation energies (BDEs) of critical linkages .
Tables for Comparative Analysis
Q. Table 1. Reaction Optimization for Amide Coupling
| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Room Temp, 24h | DCM | EDC/HOBt | 62 | 92 |
| 60°C, 6h | DMF | DCC | 78 | 95 |
| Microwave, 100°C, 1h | THF | CDI | 85 | 98 |
Q. Table 2. Bioactivity of Halogen-Substituted Analogs
| Substituent | Target Protein | IC (μM) | Selectivity Index |
|---|---|---|---|
| 6-Cl | Kinase X | 0.12 | >100 |
| 6-F | Kinase Y | 0.45 | 30 |
| 6-Br | Kinase Z | 2.10 | 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
